molecular formula C10H9F3O3S B2911852 2-({[3-(trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid CAS No. 901418-29-9

2-({[3-(trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid

Cat. No.: B2911852
CAS No.: 901418-29-9
M. Wt: 266.23
InChI Key: UKCGLSVQHFVXEV-UHFFFAOYSA-N
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Description

2-({[3-(Trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid is a high-value organic compound supplied for life science and chemical research applications. This reagent, with the CAS number 901418-29-9, has the molecular formula C 10 H 9 F 3 O 3 S and a molecular weight of 266.24 g/mol . It is characterized by a structure where an acetic acid moiety is linked via a sulfanyl bridge to a 3-(trifluoromethoxy)benzyl group . The incorporation of the trifluoromethoxy (-OCF 3 ) group is of significant interest in modern drug design. This functional group can profoundly influence a compound's properties, such as its lipophilicity, metabolic stability, and binding affinity, making it a key feature in the development of New Chemical Entities (NCEs) for various therapeutic areas . As a building block, this compound can be used in medicinal chemistry programs, including the synthesis of prostaglandin D2 receptor 2 (DP2) antagonists like Fevipiprant, which has been investigated for the treatment of asthma and other inflammatory conditions . Researchers can utilize this chemical in hit-to-lead optimization, scaffold modification, and as a precursor for synthesizing more complex molecules for biological screening. This product is available in various packaging sizes, from milligram to gram quantities, to suit different research and development needs . It is offered as part of a comprehensive catalog of life science materials and can be sourced in high and ultra-high purity grades, including 99%, 99.9%, and higher, upon request . Intended Use : This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please request a Safety Data Sheet (SDS) and review all safety information before handling.

Properties

IUPAC Name

2-[[3-(trifluoromethoxy)phenyl]methylsulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3S/c11-10(12,13)16-8-3-1-2-7(4-8)5-17-6-9(14)15/h1-4H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCGLSVQHFVXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CSCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-({[3-(trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid typically involves the reaction of 3-(trifluoromethoxy)benzyl chloride with thioglycolic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-({[3-(trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or thioether derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-({[3-(trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential intermediate in the synthesis of drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-({[3-(trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid involves its interaction with specific molecular targets, leading to various biological effects. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its potential use in drug development, where it can interact with intracellular targets and modulate specific pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfanyl-Linked Acetic Acid Derivatives

Compounds with sulfanyl-acetic acid motifs exhibit diverse pharmacological and physicochemical profiles. Key examples include:

Table 1: Structural and Physicochemical Comparison of Sulfanyl-Linked Acetic Acid Derivatives

Compound Name Molecular Formula Molecular Weight Key Features Applications/Notes References
2-({[3-(Trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid C₁₀H₉F₃O₃S 249.33 3-(Trifluoromethoxy)benzyl, sulfanyl linkage, acetic acid Not specified
Montelukast C₃₅H₃₆ClNO₃S 586.18 Quinoline, ethenyl, cyclopropane, sulfanyl Leukotriene antagonist (asthma, allergies)
GW0742 C₂₂H₁₆F₄NO₃S₂ 482.48 Thiazole, trifluoromethylphenyl, phenoxy, sulfanyl PPARδ agonist (research compound)
2-({5-[3-(Dimethylsulfamoyl)phenyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid C₁₉H₂₀N₄O₄S₂ 432.52 Triazole, dimethylsulfamoyl, methylphenyl, sulfanyl Not specified

Key Observations :

  • Montelukast’s complex structure (e.g., quinoline, cyclopropane) results in higher molecular weight and distinct pharmacokinetics compared to the simpler target compound. Its sulfanyl group is critical for binding to leukotriene receptors .
  • GW0742 incorporates a thiazole ring and phenoxy group, enhancing its rigidity and binding affinity for nuclear receptors like PPARδ .
  • The triazole-containing compound () demonstrates how heterocyclic substituents modulate solubility and bioactivity.
Phenylacetic Acid Derivatives with Trifluoromethoxy Substituents

Compounds lacking the sulfanyl linkage but sharing the trifluoromethoxy-phenylacetic acid core highlight the impact of structural modifications:

Table 2: Comparison with Trifluoromethoxy-Phenylacetic Acid Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Notes References
4-Methoxy-3-(trifluoromethoxy)phenylacetic acid C₁₀H₉F₃O₄ 266.17 4-Methoxy, 3-(trifluoromethoxy) Increased polarity vs. target compound
2-[3-Methyl-5-(trifluoromethoxy)phenyl]acetic acid C₁₀H₉F₃O₃ 234.17 3-Methyl, 5-(trifluoromethoxy) Enhanced steric hindrance
Target Compound C₁₀H₉F₃O₃S 249.33 3-(Trifluoromethoxy)benzyl, sulfanyl Sulfanyl group improves redox activity

Key Observations :

  • Removal of the sulfanyl group (e.g., 4-methoxy-3-(trifluoromethoxy)phenylacetic acid) reduces molecular weight and alters hydrogen-bonding capacity.
  • The target compound’s sulfanyl group may enhance membrane permeability compared to non-sulfur analogs.
Thiazole- and Benzofuran-Based Analogs

Heterocyclic derivatives illustrate the role of ring systems in modulating activity:

Table 3: Heterocyclic Sulfanyl-Acetic Acid Derivatives

Compound Name Molecular Formula Molecular Weight Key Features Applications/Notes References
Ethyl 2-(4-((2-(4-(3-(3-(Trifluoromethoxy)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate C₂₉H₂₈F₃N₅O₃S 604.63 Thiazole, piperazine, trifluoromethoxy Anticancer research
2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid C₁₁H₉FO₃S 240.25 Benzofuran, methylsulfanyl Antimicrobial potential

Key Observations :

  • Thiazole-containing compounds (e.g., ) often exhibit enhanced binding to enzymes or receptors due to planar aromatic systems.
  • Benzofuran derivatives () show intermolecular hydrogen bonding via carboxyl groups, influencing crystal packing and solubility .

Biological Activity

2-({[3-(trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid, also known by its CAS number 901418-29-9, is an organic compound notable for its unique chemical structure which includes a trifluoromethoxy group and a sulfanyl acetic acid moiety. This compound has attracted attention in various fields of research due to its potential biological activities and applications.

The molecular formula for this compound is C10H9F3O3S, with a molecular weight of 266.24 g/mol. The presence of the trifluoromethoxy group enhances the compound's lipophilicity and stability, which are critical factors in its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential mechanisms through which it may exert its effects:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, particularly those involved in metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial and antifungal activities.
  • Cellular Interaction : The compound's structure allows for interaction with cellular proteins, potentially influencing cell signaling pathways.

Enzyme Inhibition Studies

A study focusing on enzyme inhibition highlighted that compounds with trifluoromethoxy groups often exhibit enhanced binding affinity to target enzymes due to their electron-withdrawing nature. This can lead to increased potency in inhibiting enzymes critical for various diseases, including cancer .

Antimicrobial Activity

Recent investigations have shown that this compound exhibits significant antimicrobial activity. For instance, a comparative study of similar trifluorinated compounds revealed that those containing the sulfanyl group displayed higher antibacterial efficacy against specific strains of bacteria .

CompoundAntimicrobial ActivityReference
This compoundSignificant against Gram-positive bacteria
Other Trifluorinated CompoundsVariable efficacy

Case Studies

In a case study examining the effects of this compound on cancer cell lines, it was found that treatment led to altered cell cycle progression and increased apoptosis in certain types of cancer cells. This suggests a potential role as a therapeutic agent in oncology .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Proteins : The trifluoromethoxy group enhances hydrophobic interactions with protein targets, potentially leading to more effective inhibition of protein functions.
  • Modulation of Signaling Pathways : By affecting enzyme activities and cellular signaling, this compound may influence processes such as inflammation and tumor growth.

Q & A

Q. Optimization Strategies :

  • Temperature : Maintain 0–25°C to prevent side reactions (e.g., oxidation of the thioether).
  • Molar Ratios : A 1:1.2 ratio of benzyl chloride to mercaptoacetic acid minimizes unreacted starting material.
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems .

Q. Table 1: Representative Reaction Conditions

StepReagentsSolventTemperatureYield (%)
13-(Trifluoromethoxy)benzyl chloride, mercaptoacetic acid, K₂CO₃Ethanol25°C65–75
2HCl (6M), recrystallizationH₂O/EtOH0°C85–90

Basic: How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy :

    • ¹H NMR : Peaks at δ 3.4–3.6 ppm (CH₂-S) and δ 10–12 ppm (COOH) confirm the sulfanyl-acetic acid structure. The trifluoromethoxy group (OCF₃) shows a singlet at δ 4.5–4.7 ppm.
    • ¹³C NMR : The carbonyl carbon (COOH) appears at δ 170–175 ppm, while CF₃ resonates at δ 120–125 ppm (quartet, J = 285 Hz) .
  • X-ray Crystallography :

    • Single-crystal analysis reveals intermolecular hydrogen bonding between carboxylic acid groups (O–H⋯O), forming dimeric structures. C–H⋯F interactions stabilize the crystal lattice, as seen in analogous benzofuran derivatives .

Q. Table 2: Key Spectroscopic Data

TechniqueKey Peaks/ParametersStructural Confirmation
¹H NMRδ 3.5 (s, 2H, CH₂-S)Thioether linkage
¹³C NMRδ 172 (COOH)Carboxylic acid group
XRDO–H⋯O (2.65 Å)Dimer formation

Advanced: How to design experiments to assess its enzyme inhibition potential?

Methodological Answer:

Target Selection : Prioritize enzymes with sulfhydryl or carboxylic acid binding sites (e.g., cysteine proteases or metalloenzymes).

Inhibition Assays :

  • Fluorometric Assays : Use fluorogenic substrates (e.g., Z-FR-AMC for cathepsin B) to measure activity changes.
  • IC₅₀ Determination : Perform dose-response curves (0.1–100 µM) and calculate inhibition constants .

Mechanistic Studies :

  • Docking Simulations : Use software like AutoDock to model interactions between the trifluoromethoxy group and enzyme active sites.
  • Site-Directed Mutagenesis : Validate binding by mutating key residues (e.g., Cys25 in papain) .

Q. Critical Considerations :

  • Solubility : Use DMSO stocks (<1% final concentration) to avoid solvent interference.
  • Control Experiments : Include known inhibitors (e.g., E-64 for cysteine proteases) to benchmark results .

Advanced: How to address discrepancies in reported environmental persistence data?

Methodological Answer:
Contradictions often arise from variations in experimental conditions. A systematic approach includes:

Standardized Degradation Studies :

  • Hydrolysis : Test stability at pH 4, 7, and 9 (25–50°C) to simulate natural water systems.
  • Photolysis : Expose to UV light (λ = 254 nm) and measure half-life using HPLC .

Data Harmonization :

  • Meta-Analysis : Compare studies using criteria like OECD 301 (ready biodegradability) or EPA 712-C-96-167 (hydrolysis).
  • QSPR Modeling : Predict persistence via quantitative structure-property relationships (e.g., log Kow and half-life correlations) .

Q. Case Study :

  • Conflicting Half-Lives : Reported values (t₁/₂ = 5–30 days in water) may stem from differing pH or microbial activity. Replicate studies under controlled OECD guidelines resolve ambiguity .

Advanced: What strategies resolve contradictions in NMR spectral assignments?

Methodological Answer:

Multi-Nuclear NMR : Combine ¹⁹F NMR (for trifluoromethoxy groups) with ¹H-¹³C HSQC to resolve overlapping signals.

Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace carbonyl carbon shifts.

Computational Validation : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .

Q. Example :

  • Ambiguity in CH₂-S Assignment : 2D NOESY confirms spatial proximity between CH₂-S protons and aromatic protons, distinguishing them from other aliphatic signals .

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